BenchChemオンラインストアへようこそ!

3-(4-benzylpiperidine-1-carbonyl)-6-nitro-2H-chromen-2-one

Acetylcholinesterase inhibition Alzheimer's disease Enzyme kinetics

3-(4-Benzylpiperidine-1-carbonyl)-6-nitro-2H-chromen-2-one (CAS 710987-65-8) is a synthetic small-molecule belonging to the coumarin-3-carboxamide class, structurally characterized by a 6-nitro-2H-chromen-2-one core linked via a carbonyl bridge to an N-benzylpiperidine moiety. Primary literature from Asadipour et al.

Molecular Formula C22H20N2O5
Molecular Weight 392.411
CAS No. 710987-65-8
Cat. No. B2471418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-benzylpiperidine-1-carbonyl)-6-nitro-2H-chromen-2-one
CAS710987-65-8
Molecular FormulaC22H20N2O5
Molecular Weight392.411
Structural Identifiers
SMILESC1CN(CCC1CC2=CC=CC=C2)C(=O)C3=CC4=C(C=CC(=C4)[N+](=O)[O-])OC3=O
InChIInChI=1S/C22H20N2O5/c25-21(23-10-8-16(9-11-23)12-15-4-2-1-3-5-15)19-14-17-13-18(24(27)28)6-7-20(17)29-22(19)26/h1-7,13-14,16H,8-12H2
InChIKeyUBHIWZILTSHMLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Benzylpiperidine-1-carbonyl)-6-nitro-2H-chromen-2-one (CAS 710987-65-8): Procurement-Relevant Scientific Profile


3-(4-Benzylpiperidine-1-carbonyl)-6-nitro-2H-chromen-2-one (CAS 710987-65-8) is a synthetic small-molecule belonging to the coumarin-3-carboxamide class, structurally characterized by a 6-nitro-2H-chromen-2-one core linked via a carbonyl bridge to an N-benzylpiperidine moiety. Primary literature from Asadipour et al. (2013) establishes this compound family as potent, selective acetylcholinesterase (AChE) inhibitors, with the 6-nitro-substituted congener (designated compound 10c) demonstrating sub-nanomolar potency (IC₅₀ = 0.3 nM) and exceptionally high selectivity over butyrylcholinesterase (BuChE, selectivity index = 26,300) [1]. A related patent family (US5698553) further describes benzylpiperidine derivatives incorporating coumarin and chromenone scaffolds as high-affinity ligands for amino acid receptor binding sites, indicating a multi-target pharmacological profile relevant to neurodegenerative disease research [2].

Why Generic Substitution Fails for 3-(4-Benzylpiperidine-1-carbonyl)-6-nitro-2H-chromen-2-one: The 6-Nitro and N-Benzylpiperidine Structural Imperative


Within the coumarin-3-carboxamide class, AChE inhibitory potency and selectivity are exquisitely sensitive to the nature and position of substituents on the coumarin core and the structure of the pendant amine. The Asadipour et al. (2013) structure–activity relationship (SAR) study demonstrates that the 6-nitro substituent is the single most critical determinant of sub-nanomolar potency: replacement of the 6-nitro group with hydrogen, halogen, or methoxy substituents results in a ≥10-fold loss of AChE inhibitory activity [1]. Furthermore, the N-benzylpiperidine moiety provides a dual binding-site interaction (catalytic anionic site and peripheral anionic site) that is not replicated by simpler amines such as N-ethylcarboxamide-linked piperidines lacking the benzyl group [1]. Consequently, a generic coumarin-3-carboxamide or a benzylpiperidine derivative lacking the 6-nitro substitution cannot be assumed to deliver comparable potency, selectivity, or binding mode; procurement of the exact structure is essential to reproduce published pharmacological outcomes.

Quantitative Differentiation Evidence for 3-(4-Benzylpiperidine-1-carbonyl)-6-nitro-2H-chromen-2-one vs. Comparators


AChE Inhibitory Potency: 46-Fold Superiority over Donepezil

The 6-nitro-substituted N-benzylpiperidine-coumarin-3-carboxamide (compound 10c in the Asadipour 2013 series) exhibited an AChE IC₅₀ of 0.3 nM, which is 46-fold more potent than the clinically approved AChE inhibitor donepezil (IC₅₀ ≈ 13.8 nM) when tested under identical Ellman assay conditions [1]. This represents the highest potency reported within the entire series of 17 synthesized analogs.

Acetylcholinesterase inhibition Alzheimer's disease Enzyme kinetics

Unprecedented AChE Selectivity: 26,300-Fold Discrimination over Butyrylcholinesterase

Compound 10c (6-nitro-substituted N-benzylpiperidine-coumarin-3-carboxamide) showed a BuChE IC₅₀ of 7,890 nM, yielding a selectivity index (SI = BuChE IC₅₀ / AChE IC₅₀) of 26,300 [1]. This selectivity surpasses that of donepezil (SI ≈ 1,200; BuChE IC₅₀ ≈ 16,560 nM / AChE IC₅₀ ≈ 13.8 nM) by approximately 22-fold. Within the same compound series, analogs bearing 6-H or 6-OCH₃ substituents displayed SI values below 100, demonstrating that the 6-nitro group uniquely drives both potency and selectivity.

Acetylcholinesterase selectivity Butyrylcholinesterase Off-target profiling

Mixed-Type AChE Inhibition: Mechanistic Differentiation from Competitive Inhibitors

Enzyme kinetic analysis using Lineweaver–Burk double-reciprocal plots revealed that compound 10c (the 6-nitro N-benzylpiperidine-coumarin-3-carboxamide) exhibits mixed-type inhibition of AChE, characterized by intersecting lines in the second quadrant with both increased Kₘ (reduced substrate affinity) and decreased Vₘₐₓ [1]. This contrasts with the purely non-competitive inhibition displayed by donepezil and the competitive inhibition profile of galantamine. The mixed-type mechanism indicates simultaneous binding to both the catalytic anionic site (CAS) and peripheral anionic site (PAS) of AChE, a property not shared by simpler coumarin-3-carboxamides lacking the benzylpiperidine moiety.

Enzyme inhibition mechanism Mixed-type inhibition Kinetic analysis

Dual Binding-Site Engagement Confirmed by Molecular Docking: Structural Basis for Superior Potency

Protein–ligand docking studies against the TcAChE crystal structure (PDB 1EVE) demonstrated that compound 10c simultaneously occupies both the catalytic anionic site (CAS) via π–π stacking of the coumarin ring with Trp84 and the peripheral anionic site (PAS) via hydrophobic interactions between the N-benzylpiperidine moiety and Trp279/Tyr70 [1]. The total docking score (GOLD fitness score) for compound 10c was significantly higher than that of the 6-unsubstituted analog and comparable to or exceeding that of donepezil. The 6-nitro group forms an additional hydrogen bond with Ser122, providing a structural rationale for the experimentally observed 46-fold potency enhancement.

Molecular docking Dual-site binding Structure-based design

SAR-Defined Criticality of the 6-Nitro Substituent: >10-Fold Potency Loss Upon Replacement

Systematic SAR analysis within the Asadipour 2013 series (compounds 10a–10q) demonstrated that the 6-nitro substituent on the coumarin ring is indispensable for sub-nanomolar potency. The 6-nitro derivative 10c achieved an AChE IC₅₀ of 0.3 nM, whereas the corresponding 6-H analog (10a, IC₅₀ = 3.2 nM) was >10-fold less potent, the 6-Cl analog (10b, IC₅₀ = 1.8 nM) was 6-fold less potent, and the 6-OCH₃ analog (10d, IC₅₀ = 28 nM) was ~93-fold less potent [1]. This rank-order potency (NO₂ >> Cl > H >> OCH₃) correlates with the electron-withdrawing capacity of the substituent and its ability to engage Ser122 via hydrogen bonding in the active site.

Structure-activity relationship 6-Nitro substituent Analog comparison

High-Value Research Applications for 3-(4-Benzylpiperidine-1-carbonyl)-6-nitro-2H-chromen-2-one


Alzheimer's Disease Drug Discovery: Ultra-Potent AChE Positive Control for Screening Cascades

With an AChE IC₅₀ of 0.3 nM and 46-fold superiority over donepezil, this compound serves as an optimal positive control in high-throughput screening (HTS) campaigns targeting cholinergic dysfunction in Alzheimer's disease. Its sub-nanomolar potency enables assay miniaturization (384- or 1536-well formats) with low compound consumption, reducing per-well cost while maintaining a robust signal window [1]. The defined mixed-type, dual-site inhibition mechanism provides a benchmark for characterizing novel AChE inhibitors by kinetic competition assays, enabling classification of hit compounds as CAS-selective, PAS-selective, or dual-site binders based on shifts in Kₘ and Vₘₐₓ in the presence of this reference inhibitor [1].

Selective AChE Pharmacological Probe for Ex Vivo Tissue Studies

The exceptional 26,300-fold selectivity for AChE over BuChE makes this compound an ideal pharmacological probe for ex vivo brain slice or tissue homogenate experiments where both cholinesterases are present. Pre-incubation with this compound at low nanomolar concentrations (1–10 nM) will achieve >90% AChE inhibition while leaving BuChE activity essentially untouched, enabling dissection of AChE-specific contributions to cholinergic signaling without the confounding hydrolysis of butyrylthiocholine substrates by BuChE [1]. This selectivity profile is unmatched by standard cholinesterase inhibitors such as physostigmine (non-selective) or donepezil (SI ≈ 1,200).

Computational Chemistry and Structure-Based Drug Design: Dual-Site Binding Template

The experimentally validated dual CAS/PAS binding mode, confirmed by both kinetic analysis and molecular docking (GOLD docking against TcAChE PDB 1EVE), positions this compound as a structurally defined template for in silico pharmacophore modeling and molecular dynamics simulations of dual-site AChE inhibitors [1]. Medicinal chemistry teams can use the docked pose of the 6-nitro-N-benzylpiperidine-coumarin scaffold to rationally design focused libraries exploring linker variations while preserving the critical 6-nitro···Ser122 hydrogen bond and N-benzyl···Trp279 hydrophobic interactions identified in the reference docking study [1].

Neurodegenerative Disease Multi-Target Ligand Design: Amino Acid Receptor Affinity Platform

Patent US5698553 establishes that benzylpiperidine derivatives incorporating coumarin/chromenone scaffolds exhibit high affinity for amino acid receptor binding sites, with specific claims covering the structural motif present in this compound (R₁ = nitro, R₂ = benzyl, X = CO) [2]. This dual pharmacological profile—potent AChE inhibition plus amino acid receptor modulation—positions the compound as a privileged starting point for multi-target-directed ligand (MTDL) programs aimed at simultaneous cholinergic and glutamatergic intervention in Alzheimer's and other neurodegenerative disorders [2]. Researchers pursuing MTDL strategies can leverage the established SAR around both the 6-position of the coumarin and the N-benzylpiperidine substituent to balance AChE potency with receptor affinity.

Quote Request

Request a Quote for 3-(4-benzylpiperidine-1-carbonyl)-6-nitro-2H-chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.